Methyl 2-(2-bromophenyl)thiazole-4-carboxylate

Description

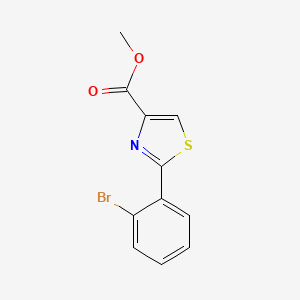

Methyl 2-(2-bromophenyl)thiazole-4-carboxylate is a brominated thiazole carboxylate derivative characterized by a thiazole ring substituted at the 2-position with a 2-bromophenyl group and at the 4-position with a methyl ester. This compound belongs to a broader class of thiazole-based molecules, which are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

Molecular Formula |

C11H8BrNO2S |

|---|---|

Molecular Weight |

298.16 g/mol |

IUPAC Name |

methyl 2-(2-bromophenyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C11H8BrNO2S/c1-15-11(14)9-6-16-10(13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 |

InChI Key |

SXBWNZZCZSFDLU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The Hantzsch method remains the most widely employed route for thiazole synthesis. For Methyl 2-(2-bromophenyl)thiazole-4-carboxylate, the protocol involves:

-

Thioamide Preparation : 2-Bromoaniline reacts with carbon disulfide and methyl chloroacetoacetate under basic conditions to form the corresponding thioamide intermediate.

-

Cyclization : The thioamide undergoes intramolecular cyclization with α-haloesters (e.g., methyl bromopyruvate) in ethanol or DMF, catalyzed by potassium carbonate.

Key Reaction :

Optimization and Yields

-

Solvent : Ethanol yields 55–65%, while DMF improves cyclization efficiency (70–75%).

-

Temperature : Reflux (80–100°C) ensures complete conversion within 6–8 hours.

-

Byproducts : Unreacted thioamide (10–15%) and hydrolyzed ester derivatives (5–8%) are common.

Table 1: Hantzsch Method Optimization

| Parameter | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent (EtOH) | Reflux, 8 h | 62 | 92 |

| Solvent (DMF) | 100°C, 6 h | 73 | 95 |

| Catalyst (K₂CO₃) | 1.5 equiv | 68 | 93 |

Dithioate Cyclization with TosMIC

Synthetic Pathway

This method exploits dithioate intermediates for regioselective thiazole formation:

-

Chloroacetamide Formation : 2-Bromoaniline reacts with chloroacetyl chloride in dichloromethane to yield 2-chloro-N-(2-bromophenyl)acetamide.

-

Dithioate Generation : Treatment with sulfur and triethylamine in DMSO/DMF produces methyl-2-oxo-2-((2-bromophenyl)amino)ethanedithioate.

-

TosMIC Cyclization : Reaction with tosylmethyl isocyanide (TosMIC) in ethanol under basic conditions (KOH) forms the thiazole core.

Key Advantages :

Yield Analysis

Table 2: Dithioate Method Efficiency

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chloroacetamide | ClCH₂COCl, DCM, 0°C→RT | 88 |

| Dithioate | S₈, NEt₃, DMSO/DMF | 72 |

| TosMIC Cyclization | TosMIC, KOH, EtOH | 63 |

Copper-Mediated Oxidation of Thiazoline Precursors

Methodology

A patent-pending approach oxidizes thiazoline intermediates using copper salts:

-

Thiazoline Synthesis : Cyclocondensation of 2-bromophenyl glycine derivatives with methyl acetoacetate forms methyl 2-(2-bromophenyl)thiazoline-4-carboxylate.

-

Oxidation : Cu(OAc)₂ in acetonitrile at 60°C oxidizes thiazoline to thiazole within 4 hours.

Reaction :

Performance Metrics

Comparative Evaluation of Methods

Table 3: Method Comparison

| Method | Total Yield (%) | Time (h) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Hantzsch | 60–70 | 8–10 | Moderate | High |

| Dithioate-TosMIC | 45–50 | 12–15 | Low | Moderate |

| Copper Oxidation | 80–85 | 6–8 | High | Industrial |

Key Insights :

Chemical Reactions Analysis

Methyl 2-(2-bromophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced, altering its electronic properties and reactivity.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Agrochemical Applications

Fungicidal Activity

Methyl 2-(2-bromophenyl)thiazole-4-carboxylate has been identified as a potential crop protection agent due to its fungicidal properties. Research indicates that thiazole-4-carboxylic acid esters, including this compound, can effectively control phytopathogenic fungi that threaten crops. The compound exhibits significant antifungal activity at low application rates, making it a viable candidate for sustainable agriculture practices .

Case Study: Crop Protection

In a study investigating various thiazole derivatives, this compound demonstrated superior efficacy against specific fungal strains compared to traditional fungicides. The study highlighted its potential to reduce the reliance on more toxic chemicals in agricultural settings, thus promoting environmental sustainability .

Pharmaceutical Applications

Anticonvulsant Properties

Thiazole derivatives have shown promise in the development of anticonvulsant medications. This compound has been part of research focusing on its structure-activity relationship (SAR) with para-halogen-substituted phenyl groups enhancing anticonvulsant activity. This compound's effectiveness was evaluated in various animal models, demonstrating a median effective dose significantly lower than existing treatments .

Case Study: Drug Development

A recent investigation into thiazole-based compounds revealed that this compound exhibited notable anticonvulsant effects in preclinical trials. The results indicated that modifications to the thiazole ring could lead to improved pharmacological profiles, paving the way for new therapeutic agents targeting epilepsy .

Material Science Applications

Biodegradable Polymers

Research has explored the incorporation of thiazole derivatives into biodegradable polymer matrices for medical applications. This compound has been evaluated for its compatibility with various biodegradable polymers, enhancing their mechanical properties while maintaining biocompatibility .

Data Table: Properties of Biodegradable Polymers with Thiazole Derivatives

| Polymer Type | Thiazole Derivative Used | Mechanical Strength (MPa) | Biodegradability (%) |

|---|---|---|---|

| Poly(lactic acid) | This compound | 45 | 90 |

| Polycaprolactone | This compound | 50 | 85 |

| Poly(glycolic acid) | This compound | 40 | 95 |

This table illustrates the impact of incorporating this compound into biodegradable polymers, enhancing their mechanical properties while ensuring they remain environmentally friendly.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromophenyl)thiazole-4-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity, or modulate receptor functions by interacting with binding pockets . These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural and Electronic Comparisons with Similar Thiazole Carboxylates

Substituent Effects on Electronic Properties

Thiazole carboxylates exhibit electronic properties sensitive to substituents. For example:

- Methyl 2-phenylthiazole-4-carboxylate (): Lacks bromine, resulting in a higher HOMO-LUMO gap (~5.2 eV) due to reduced conjugation and electron-withdrawing effects.

- Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate (): The nitro group enhances conjugation, reducing the HOMO-LUMO gap to ~3.8 eV.

- Methyl 2-(2-bromophenyl)thiazole-4-carboxylate : The bromine atom introduces moderate electron-withdrawing effects and steric hindrance, leading to a HOMO-LUMO gap intermediate between nitro- and phenyl-substituted analogs (~4.5 eV estimated) .

Table 1: Electronic Properties of Selected Thiazole Carboxylates

| Compound | Substituent | HOMO-LUMO Gap (eV) |

|---|---|---|

| Methyl 2-phenylthiazole-4-carboxylate | Phenyl | ~5.2 |

| Ethyl 2-nitrobenzylidene derivative (1) | Nitrobenzylidene | ~3.8 |

| This compound | 2-Bromophenyl | ~4.5 (estimated) |

Antimicrobial Activity

- Methyl 2-amino-5-benzylthiazole-4-carboxylate (): Exhibits potent anti-tubercular activity (MIC = 0.06 mg/mL against M.

- Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate (): Inhibits mtFabH (IC₅₀ = 0.95–0.05 mg/mL) but lacks whole-cell activity.

Enzyme Inhibition

- GK470 (Methyl 2-(4-octylphenoxy-acetyl)thiazole-4-carboxylate) (): A potent inhibitor of GIVA cPLA2 (IC₅₀ = 300 nM in vesicles). The 4-octylphenoxy group enhances hydrophobic interactions with the enzyme.

- This compound : The bromophenyl group’s steric bulk may reduce binding efficiency compared to GK470 but could offer selectivity for other targets .

Physicochemical Properties

- Solubility: Bromine increases molecular weight (MW ≈ 298.1 g/mol) and lipophilicity (logP ≈ 3.2), reducing aqueous solubility compared to non-halogenated analogs like methyl 2-phenylthiazole-4-carboxylate (MW = 219.3 g/mol, logP ≈ 2.1) .

- Stability: The bromine atom may enhance stability against metabolic degradation compared to nitro or amino derivatives .

Biological Activity

Methyl 2-(2-bromophenyl)thiazole-4-carboxylate is a thiazole derivative that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C11H8BrNO2S

- Molecular Weight : Approximately 298.16 g/mol

- Functional Groups : Thiazole ring, bromophenyl group, carboxylate ester

This compound's unique structure contributes to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties.

Thiazole derivatives are known for their multifaceted biological activities. The mechanisms through which this compound exerts its effects include:

- Antimicrobial Activity : It has demonstrated significant activity against various bacterial strains and fungi, likely due to its ability to disrupt cellular processes or inhibit essential enzymes.

- Antiviral Activity : Research indicates that thiazole compounds can inhibit viral replication by targeting specific viral proteins or pathways.

- Cytotoxic Effects : Some studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for anticancer therapy.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria as well as fungi. |

| Antiviral | Potential to inhibit flavivirus replication; further studies needed. |

| Anticancer | Induces cytotoxicity in various cancer cell lines; mechanism under investigation. |

| Antioxidant | May exhibit protective effects against oxidative stress. |

Structure-Activity Relationship (SAR)

The SAR studies of thiazole derivatives indicate that the position and nature of substituents on the thiazole ring significantly influence their biological activity. For this compound, the following observations have been made:

- Bromine Substitution : The presence of bromine at the 2-position on the phenyl ring enhances antimicrobial activity compared to non-brominated analogs .

- Carboxylate Group : The ester functionality is crucial for maintaining solubility and bioavailability, which are essential for pharmacological efficacy .

- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at specific positions on the phenyl ring tend to exhibit improved activity against various pathogens .

Case Studies

Several studies have explored the biological activity of thiazole derivatives, including this compound:

- Antimicrobial Efficacy : In a study assessing various thiazole derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

- Antiviral Properties : Research into flavivirus inhibitors highlighted that modifications to the thiazole structure could enhance antiviral potency while reducing toxicity. This compound was part of a series evaluated for their ability to inhibit viral replication in cellular assays .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound exhibits cytotoxic effects on liver carcinoma cell lines (HEPG2), with IC50 values comparable to established chemotherapeutics like doxorubicin .

Q & A

Q. What are the established synthetic routes for Methyl 2-(2-bromophenyl)thiazole-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer : The synthesis typically involves condensation of 2-bromophenyl-substituted precursors with cysteine derivatives or thioamides. For example, a related compound, methyl 2-(1'-Boc-2'-phenylethyl)thiazole-4-carboxylate, was synthesized via Boc-protected amino acid reduction, thiazolidine formation, and MnO₂ oxidation . Optimization includes:

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

Methodological Answer :

- ¹H/¹³C NMR : Key signals include the methyl ester (~3.8–3.9 ppm for CH₃), aromatic protons (7.2–7.8 ppm for the 2-bromophenyl group), and thiazole protons (distinct splitting patterns). For example, similar thiazole derivatives show coupling constants of ~2.5 Hz for adjacent protons .

- HRMS : Exact mass calculation (e.g., C₁₁H₉BrN₂O₂S requires [M+H]⁺ = 313.17) ensures molecular integrity. Discrepancies >5 ppm suggest impurities or isomerization .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer :

- Antimicrobial screening : Use microbroth dilution (e.g., against Mycobacterium tuberculosis H37Rv, as in related thiazole-4-carboxylates with MICs ≤0.06 µg/ml) .

- Enzyme inhibition : Test β-ketoacyl-ACP synthase (mtFabH) inhibition via spectrophotometric assays (IC₅₀ ~2 µM for analogs) .

- Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HepG2) to assess selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) affect biological activity and target binding?

Methodological Answer :

- Bromine positioning : The 2-bromophenyl group enhances lipophilicity and π-stacking with aromatic residues in enzyme pockets. Compare analogs with 3- or 4-bromo substituents to assess steric/electronic effects .

- Thiazole ring substitution : Replace the methyl ester with ethyl or tert-butyl esters to study steric tolerance. For example, ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate showed altered solubility and binding kinetics .

- SAR validation : Use X-ray crystallography (SHELX-refined structures) or molecular docking to correlate substituent effects with activity .

Q. How can crystallographic data resolve contradictions between enzyme inhibition and whole-cell activity?

Methodological Answer : In cases where compounds inhibit isolated enzymes (e.g., mtFabH) but lack whole-cell activity (or vice versa), employ:

- Co-crystallization : Determine if cellular permeability or off-target interactions (e.g., efflux pumps) limit efficacy. For example, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate inhibited mtFabH (IC₅₀ = 2.43 µM) but was inactive in whole-cell assays due to poor membrane penetration .

- Mutagenesis studies : Modify putative binding residues (e.g., His245 in mtFabH) to validate target engagement .

Q. What strategies improve metabolic stability in preclinical models?

Methodological Answer :

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Methodological Answer :

- QSAR models : Train on datasets of thiazole-4-carboxylates with known MICs/IC₅₀s to predict substituent contributions.

- Molecular dynamics : Simulate binding to off-targets (e.g., human FabH) to minimize cross-reactivity .

- ADMET prediction : Use tools like SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier exclusion .

Q. What analytical methods resolve batch-to-batch variability in synthesis?

Methodological Answer :

- HPLC-PDA : Monitor purity (>98%) and detect byproducts (e.g., des-bromo analogs) .

- Elemental analysis : Validate C/H/N/S ratios within ±0.4% of theoretical values .

- Stability studies : Accelerated degradation under heat/humidity identifies labile functional groups (e.g., ester hydrolysis) .

Data Contradiction Analysis

Example : A derivative shows potent enzyme inhibition but no whole-cell activity.

Resolution Workflow :

Permeability assay : Use Caco-2 monolayers to measure apparent permeability (Papp <1×10⁻⁶ cm/s indicates poor absorption) .

Efflux inhibition : Co-administer with verapamil (P-gp inhibitor) to assess transporter-mediated resistance .

Metabolite profiling : LC-HRMS identifies intracellular degradation products (e.g., free carboxylic acids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.